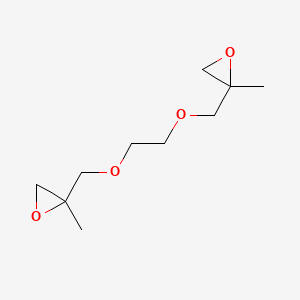

Ethylene glycol bis(2,3-epoxy-2-methylpropyl) ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethylene glycol is a synthetic liquid substance that absorbs water. It is odorless, but has a sweet taste. Ethylene glycol is used to make antifreeze and de-icing solutions for cars, airplanes, and boats. It is also used in hydraulic brake fluids and inks used in stamp pads, ballpoint pens, and print shops.

Ethylene glycol is a clear, colorless syrupy liquid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams.

Ethylene glycol is a 1,2-glycol compound produced via reaction of ethylene oxide with water. It has a role as a metabolite, a toxin, a solvent and a mouse metabolite. It is a glycol and an ethanediol.

Ethylene glycol is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Ethylene glycol has many uses, including as antifreeze in cooling and heating systems, in hydraulic brake fluids, and as a solvent. Acute (short-term) exposure of humans to ethylene glycol by ingesting large quantities causes three stages of health effects: central nervous system (CNS) depression, followed by cardiopulmonary effects, and later renal damage. The only effects noted in one study of individuals exposed to low levels of ethylene glycol by inhalation for about a month were throat and upper respiratory tract irritation. Rats and mice chronically (long-term) exposed to ethylene glycol in their diet exhibited signs of kidney toxicity and liver effects. Several studies of rodents exposed orally or by inhalation showed ethylene glycol to be fetotoxic. An epidemiologic study on renal cancer mortality did not find an increased risk for workers exposed to ethylene glycol. EPA has not classified ethylene glycol for carcinogenicity.

Ethylene Glycol is a natural product found in Vitis vinifera with data available.

Ethylene glycol (ingested) can cause developmental toxicity according to The National Toxicology Program.

Ethylene glycol (monoethylene glycol (MEG), IUPAC name: ethane-1,2-diol) is an alcohol with two -OH groups (a diol), a chemical compound widely used as an automotive antifreeze. Ethylene glycol is toxic, and its accidental ingestion should be considered a medical emergency. (L1023)

Ethylene glycol is a metabolite found in or produced by Saccharomyces cerevisiae.

A colorless, odorless, viscous dihydroxy alcohol. It has a sweet taste, but is poisonous if ingested. Ethylene glycol is the most important glycol commercially available and is manufactured on a large scale in the United States. It is used as an antifreeze and coolant, in hydraulic fluids, and in the manufacture of low-freezing dynamites and resins.

See also: Pegoterate (monomer of) ... View More ...

Propriétés

| Ethylene glycol is metabolized by alcohol dehydrogenase to glycoaldehyde, which is then metabolized to glycolic, glyoxylic, and oxalic acids. These acids, along with excess lactic acid are responsible for the anion gap metabolic acidosis. Oxalic acid readily precipitates with calcium to form insoluble calcium oxalate crystals. Tissue injury is caused by widespread deposition of oxalate crystals and the toxic effects of glycolic and glyoxylic acids. | |

Numéro CAS |

3775-85-7 |

Formule moléculaire |

C10H18O4 |

Poids moléculaire |

202.25 g/mol |

Nom IUPAC |

2-methyl-2-[2-[(2-methyloxiran-2-yl)methoxy]ethoxymethyl]oxirane |

InChI |

InChI=1S/C10H18O4/c1-9(7-13-9)5-11-3-4-12-6-10(2)8-14-10/h3-8H2,1-2H3 |

Clé InChI |

BMSUMUHITJFMQX-UHFFFAOYSA-N |

SMILES canonique |

CC1(CO1)COCCOCC2(CO2)C |

Point d'ébullition |

387.7 °F at 760 mmHg (NTP, 1992) 197.3 °C 197.00 to 198.00 °C. @ 760.00 mm Hg 197 °C 388 °F |

Color/Form |

Clear, colorless, syrupy, liquid [Note: A solid below 9 degrees F]. |

Densité |

1.115 at 68 °F (USCG, 1999) - Denser than water; will sink 1.1135 g/cu cm AT 20 °C Bulk density: 9.31 lb/gal (15/15C) Relative density (water = 1): 1.1 1.11 |

Point d'éclair |

232 °F (NTP, 1992) 232 °F 232 °F (111 °C) (closed cup) 111.11 °C c.c., 115 °C o.c. |

melting_point |

9 °F (NTP, 1992) PEG 400: 4-8 °C; PEG 3000: 50-56 °C; PEG 3350: 53-57 °C; PEG 4000: 53-59 °C; PEG 6000:55-61 °C; PEG 8000: 55-62 °C -12.69 °C 4 - 10 °C -13 °C 9 °F |

Description physique |

Ethylene glycol is a clear, colorless syrupy liquid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. Water or Solvent Wet Solid; Liquid PEG 400 is a clear, viscous, colourless or almost colourless hygroscopic liquid; PEG 3000, PEG 3350, PEG 4000, PEG 6000 and PEG 8000 are white or almost white solids with a waxy or paraffin-like appearance Clear, colorless, syrupy, odorless liquid. [antifreeze] [Note: A solid below 9 degrees F.]; [NIOSH] Liquid ODOURLESS COLOURLESS VISCOUS HYGROSCOPIC LIQUID. Clear, colorless, syrupy, odorless liquid. Clear, colorless, syrupy, odorless liquid. [antifreeze] [Note: A solid below 9 °F.] Clear, colorless, syrupy (viscous) liquid at room temperature. Often colored fluorescent yellow-green when used in automotive antifreeze. |

Numéros CAS associés |

25322-68-3 |

Solubilité |

greater than or equal to 100 mg/mL at 63.5 °F (NTP, 1992) PEG 400 is miscible with water, very soluble in acetone, in alcohol and in methylene chloride, practically insoluble in fatty oils and in mineral oils; PEG 3000 and PEG 3350: very soluble in water and in methylene chloride, very slightly soluble in alcohol, practically insoluble in fatty oils and in mineral oils; PEG 4000, PEG 6000 and PEG 8000: very soluble in water and in methylene chloride, practically insoluble in alcohol and in fatty oils and in mineral oils. Miscible with lower aliphatic alcohols, glycerol, acetic acid, acetone and similar ketones, aldehydes, pyridine, similar coal tar bases; slightly soluble in ether (1:200); practically insoluble in benzene, its homologs, chlorinated hydrocarbons, petroleum ether, oils Miscible with water Solubility in water: miscible Miscible |

Densité de vapeur |

2.14 (NTP, 1992) - Heavier than air; will sink (Relative to Air) 2.1 (Air = 1) Relative vapor density (air = 1): 2.1 2.14 |

Pression de vapeur |

0.06 mmHg at 68 °F ; 1 mmHg at 127.4 °F (NTP, 1992) 0.05 [mmHg] 0.092 mm Hg at 25 °C /Extrapolated/ Vapor pressure, Pa at 20 °C: 6.5 0.06 mmHg |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-N-methylpropanamide](/img/structure/B10783148.png)

![1-[2-amino-6-(3-amino-1H-indazol-6-yl)pyrimidin-4-yl]-N-phenylpiperidine-3-carboxamide](/img/structure/B10783155.png)

![sodium;(3S,7R,7aR)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-cyclopentyloxyiminoacetyl]amino]-2,2-dimethyl-5-oxo-3,6,7,7a-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B10783178.png)

![2,2-Dimethylpropanoyloxymethyl 7-[[2-[2-(2-azanylpropanoylamino)-1,3-thiazol-4-yl]-2-methoxyimino-ethanoyl]amino]-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10783182.png)

![(2R)-2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine](/img/structure/B10783194.png)

![(7aS)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-cyclopentyloxyiminoacetyl]amino]-2,2-dimethyl-5-oxo-3,6,7,7a-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B10783198.png)

![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-cyclopentyloxyiminoacetyl]amino]-2,2-dimethyl-5-oxo-3,6,7,7a-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B10783217.png)

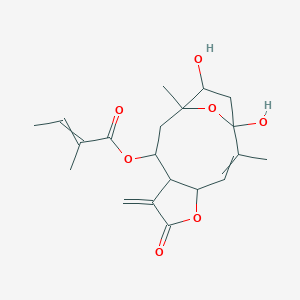

![[(2Z,4S,8R,9R,12S)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradec-2-en-9-yl] (Z)-2-methylbut-2-enoate](/img/structure/B10783219.png)

![(2S)-2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(dimethylamino)propyl]amino]butanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10783221.png)

![2,2-dimethylpropanoyloxymethyl 7-[[(2E)-2-[2-(2-aminopropanoylamino)-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10783226.png)